2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol
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Overview
Description
2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to trigger strong immune responses in plants, making it a valuable tool in the study of plant immunity and the development of environmentally-safe pesticide alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the phenol and the aldehyde .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a model compound to study imine formation and reactivity.
Industry: Explored as a component in environmentally-safe pesticides.
Mechanism of Action
The compound exerts its effects by activating plant immune responses. It interacts with pattern recognition receptors (PRRs) on the surfaces of plant cells, triggering pattern-triggered immunity (PTI). This leads to the activation of defense signals, including reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid . These signals coordinate a complex defense mechanism that protects plants from microbial diseases .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol: Similar structure but with a methoxy group instead of a methyl group.
2,4-Dichloro-6-{[(4-methoxyphenyl)imino]methyl}phenol: Another similar compound with a methoxy group at the para position.
Uniqueness
2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern and its ability to strongly trigger immune responses in plants. This makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C14H11Cl2NO |
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Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-12(5-3-9)17-8-10-6-11(15)7-13(16)14(10)18/h2-8,18H,1H3 |
InChI Key |
SGVXJWPZLXLKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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